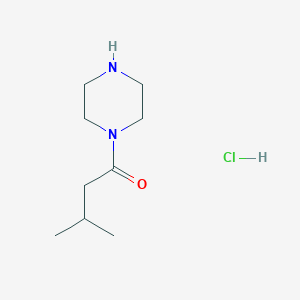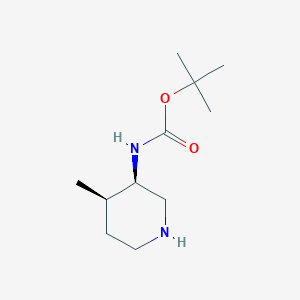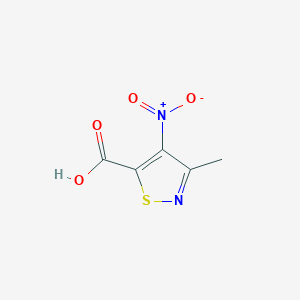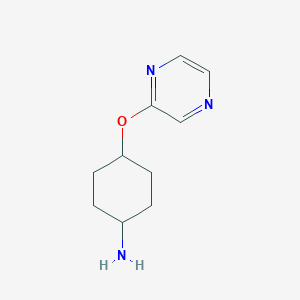
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride
Vue d'ensemble
Description
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with the CAS Number: 1181458-07-0 . It has a molecular weight of 206.72 . The IUPAC name for this compound is 1-(3-methylbutanoyl)piperazine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Pharmacological Evaluation
A study involving the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds structurally related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, explored their antidepressant and antianxiety activities (J. Kumar et al., 2017).
Luminescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide model compounds, closely related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, investigated their fluorescence spectra and photo-induced electron transfer properties (Jiaan Gan et al., 2003).
Analytical Applications
A method involving the use of a benzofurazan reagent for HPLC determination of D-3-hydroxybutyric acid, using a derivative structurally similar to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, was developed for analysis in human plasma (G. Cevasco et al., 2014).
Synthesis for Medicinal Applications
The synthesis and evaluation of CGRP receptor inhibitors, involving compounds structurally analogous to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, were explored for potential medical applications (Reginald O. Cann et al., 2012).
Antipsychotic Agent Study
A study focusing on a novel dopamine D4 receptor antagonist structurally related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride evaluated its pharmacokinetics in human subjects (C. Chavez-Eng et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWFMCPBHZJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)



![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)

